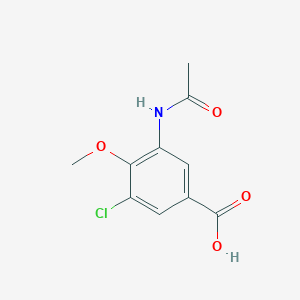
3-(Acetylamino)-5-chloro-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetylamino)-5-chloro-4-methoxybenzoic acid, also known as N-Acetyl-5-chloro-2-methoxybenzamide (NACM), is a chemical compound with various scientific research applications. It is a derivative of 5-chloro-2-methoxybenzoic acid and is widely used in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of NACM is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, NACM reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects
NACM has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). NACM has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NACM is its low toxicity and high efficacy. It is also relatively easy to synthesize and can be used in various animal models. However, one of the limitations of NACM is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of NACM. One area of interest is its potential role in the treatment of cancer. NACM has been shown to exhibit anti-tumor activity in various cancer cell lines and animal models. Another area of interest is its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease. NACM has been shown to exhibit neuroprotective effects in various animal models. Additionally, the development of more soluble derivatives of NACM may increase its potential therapeutic applications.
Méthodes De Synthèse
NACM can be synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with acetic anhydride in the presence of a catalyst. The reaction yields NACM as a white crystalline solid with a melting point of 186-188°C.
Applications De Recherche Scientifique
NACM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in various animal models. NACM has also been investigated for its role in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C10H10ClNO4 |
|---|---|
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
3-acetamido-5-chloro-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-6(10(14)15)3-7(11)9(8)16-2/h3-4H,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
PCSNRCGHCJREQD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
SMILES canonique |
CC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]butanamide](/img/structure/B243466.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243474.png)